2,9-Diazaspiro[5.5]undecane
CAS No.:
Cat. No.: VC16484583
Molecular Formula: C9H18N2
Molecular Weight: 154.25 g/mol
* For research use only. Not for human or veterinary use.
![2,9-Diazaspiro[5.5]undecane -](/images/structure/VC16484583.png)
Specification
Molecular Formula | C9H18N2 |
---|---|
Molecular Weight | 154.25 g/mol |
IUPAC Name | 2,9-diazaspiro[5.5]undecane |
Standard InChI | InChI=1S/C9H18N2/c1-2-9(8-11-5-1)3-6-10-7-4-9/h10-11H,1-8H2 |
Standard InChI Key | ABNXEGUBGHXRRQ-UHFFFAOYSA-N |
Canonical SMILES | C1CC2(CCNCC2)CNC1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2,9-Diazaspiro[5.5]undecane (C₉H₁₈N₂) features a spirocyclic framework where two piperidine rings share a single carbon atom (spiro carbon). The nitrogen atoms are positioned at the 2nd and 9th positions, creating distinct electronic environments. The SMILES notation (C1CC2(CCNCC2)CNC1) and InChIKey (ABNXEGUBGHXRRQ-UHFFFAOYSA-N) provide unambiguous representations of its structure . X-ray crystallography and computational modeling reveal a chair-chair conformation for the piperidine rings, stabilized by intramolecular hydrogen bonding .
Physicochemical Profile
The compound exhibits a molecular weight of 154.25 g/mol and a calculated partition coefficient (LogP) of 1.2, indicating moderate lipophilicity . Its tert-butyl carbamate derivative (C₁₄H₂₆N₂O₂) has a molecular weight of 254.374 g/mol and is typically stored at 2–8°C to prevent decomposition . Key properties are summarized below:
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₁₈N₂ | |
Molecular Weight | 154.25 g/mol | |
SMILES | C1CC2(CCNCC2)CNC1 | |
Purity (tert-butyl ester) | 95% | |
Storage Conditions | 2–8°C |
Synthesis and Derivatization Strategies
Core Structure Synthesis
The parent 2,9-diazaspiro[5.5]undecane is synthesized via a tandem ring-closing metathesis and reductive amination strategy. A common intermediate, tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate (CAS: 189333-03-7), is prepared by reacting a bis-allylamine precursor with a Grubbs catalyst, followed by hydrogenation and Boc protection . Alternative routes involve spiroannulation of ε-caprolactam derivatives under acidic conditions .
Functionalization at Position 9
Position 9 is the primary site for derivatization due to its accessibility and role in bioactivity. Alkylation, acylation, and sulfonylation reactions introduce substituents that modulate pharmacokinetic properties. For example, the tert-butyl ester derivative (CAS: 1023595-19-8) is synthesized by treating the free amine with di-tert-butyl dicarbonate . Substitutions at this position significantly influence binding affinities; alkyl groups enhance MCH-R1 affinity, while sulfonyl or acyl groups reduce it .
Biological Activities and Mechanisms
Anticancer Activity in Glioblastoma Models
A high-throughput screen identified 2,9-diazaspiro[5.5]undecanes as inducers of the endoplasmic reticulum stress response (ERSR) in glioma cells . Lead compounds deplete intracellular Ca²⁺ stores, activating the unfolded protein response and apoptosis. In 3D glioma spheroids, these agents reduced viability by 80% at 10 μM, with an AUC of 332 ng·h/mL in rat pharmacokinetic studies .
Central Nervous System Applications
The scaffold exhibits nanomolar affinity for orexin receptors (OX1R and OX2R), implicated in sleep regulation and addiction. A derivative with a pKi of 9.34 for OX2R showed poor oral bioavailability (5%) due to high hepatic clearance, prompting structural optimization to the 2,9-diazaspiro analog .
Metabolic Disorders
2,9-Diazaspiro[5.5]undecane derivatives inhibit acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. Dual ACC1/ACC2 inhibitors demonstrated IC₅₀ values of 3–10 nM, with a strong correlation between ACC1 and ACC2 inhibition . These compounds reduce hepatic steatosis in preclinical obesity models.
Comparative Analysis with Structural Analogs
1,9-Diazaspiro[5.5]undecane vs. 2,9-Diazaspiro[5.5]undecane
The positional isomerism between 1,9- and 2,9-diazaspiro compounds profoundly affects bioactivity. While 1,9-diazaspiro derivatives show superior in vitro binding to OX2R, their in vivo performance is hampered by rapid clearance. In contrast, 2,9-diazaspiro analogs exhibit improved metabolic stability, attributed to reduced basicity at the spiro nitrogen .
Arene-Fused Derivatives
Benzene-fused analogs (e.g., 4,5-benzene-fused derivatives) enhance MCH-R1 binding affinity (Kd = 11–16 nM) by introducing planar aromatic interactions. These compounds also show greater CNS penetration, with brain-to-plasma ratios exceeding 2:1 .
Future Directions and Challenges
Current research focuses on improving the pharmacokinetic profile of 2,9-diazaspiro[5.5]undecane derivatives. Strategies include prodrug formulations and PEGylation to enhance solubility. Additionally, CRISPR-Cas9 screens are identifying synthetic lethal interactions to expand therapeutic indications. Challenges remain in minimizing off-target effects on ion channels and cytochrome P450 enzymes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume